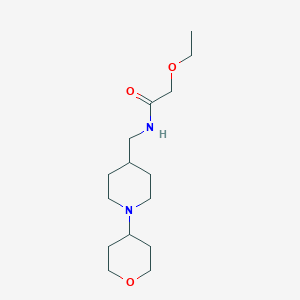
2-ethoxy-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-ethoxy-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide” is a chemical compound with the molecular formula C15H28N2O3. It is a derivative of tetrahydropyran, which is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of alcohols with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis .Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of multiple functional groups including an ether, amide, and a piperidine ring.Chemical Reactions Analysis
In organic synthesis transformations, the ketone carbonyl in similar compounds can react with Wittig reagents to prepare various poly-substituted alkene compounds . Additionally, the ketone carbonyl can also be reduced to a hydroxyl group by appropriate reducing agents .Mécanisme D'action
The mechanism of action of 2-ethoxy-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide is not fully understood but is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. HDACs are overexpressed in many types of cancer, and their inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to modulate the activity of certain immune cells, such as T cells and dendritic cells, by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In animal models, this compound has been shown to reduce tumor growth and improve survival rates.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-ethoxy-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide for lab experiments is its high purity and yield, which makes it suitable for further research and development. This compound is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics in vivo.
Orientations Futures
There are several future directions for the research and development of 2-ethoxy-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide. One potential direction is to investigate its potential therapeutic applications in other diseases, such as neurological disorders and metabolic diseases. Another direction is to optimize the synthesis method to improve the yield and purity of this compound. Furthermore, the mechanism of action of this compound needs to be further elucidated to understand its potential therapeutic targets and side effects. Finally, the pharmacokinetics and toxicity of this compound need to be thoroughly evaluated in preclinical and clinical studies before it can be considered for human use.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its synthesis method has been optimized to achieve high yields and purity, making it suitable for further research and development. This compound has been shown to inhibit cell proliferation, induce apoptosis, and modulate the immune response. However, further research is needed to fully understand its mechanism of action, pharmacokinetics, and toxicity before it can be considered for human use.
Méthodes De Synthèse
The synthesis of 2-ethoxy-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide involves the reaction of 1-(tetrahydro-2H-pyran-4-yl)piperidine with ethyl 2-bromoacetate in the presence of potassium carbonate. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to yield the final product. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for further research and development.
Applications De Recherche Scientifique
2-ethoxy-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. This compound has also been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune disorders.
Propriétés
IUPAC Name |
2-ethoxy-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-2-19-12-15(18)16-11-13-3-7-17(8-4-13)14-5-9-20-10-6-14/h13-14H,2-12H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADYXFZACBCQPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1CCN(CC1)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

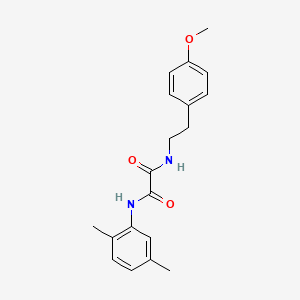
![Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2854616.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2854617.png)
![methyl 5-((8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)methyl)furan-2-carboxylate](/img/structure/B2854618.png)

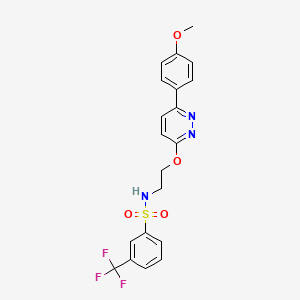
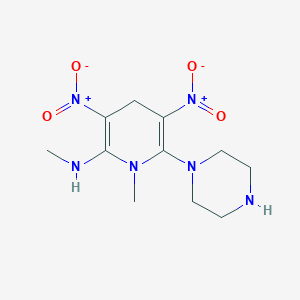
![Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanethione](/img/structure/B2854626.png)
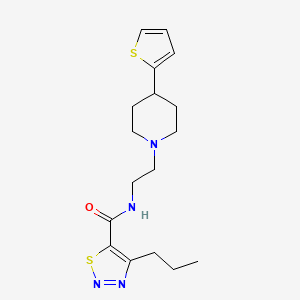
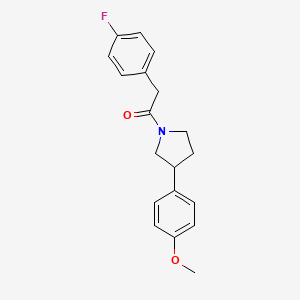
![N-(3-acetamidophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2854631.png)
![2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2854632.png)
![2-(4-Butoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2854633.png)
![{4-[(1-Methoxypropan-2-yl)oxy]phenyl}methanol](/img/structure/B2854635.png)